Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSXKIWTKEWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCNCC2=N1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide generally involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyrazine and ethyl acetoacetate can be used, with cyclization facilitated by acidic or basic catalysts.
Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrobromide Formation: Finally, the methyl ester is reacted with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target molecules, thereby influencing biochemical processes.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
- CAS No.: 1883347-31-6
- Molecular Formula : C₈H₁₂BrN₃O₂
- Molecular Weight : 262.10 g/mol
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
Synthesis :
Synthesized via a multi-step process involving cyclocondensation, esterification, and hydrobromide salt formation. Key intermediates include ethyl bromoacetate and protected piperazine derivatives (e.g., Cbz or Boc groups) .
Applications :
Primarily used as a pharmaceutical intermediate. Its structural features (tetrahydroimidazo[1,2-a]pyrazine core and methyl ester) make it a scaffold for drug discovery, though specific biological targets remain under investigation .
Comparison with Structurally Similar Compounds
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride
- CAS No.: 623906-17-2
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 231.68 g/mol
- Key Differences :
- Ester Group : Ethyl vs. methyl ester.
- Counterion : Hydrochloride vs. hydrobromide.
- Applications : Similar intermediate role; higher purity (99.75% by HPLC) enhances utility in synthesis .
| Property | Target Compound (Hydrobromide) | Ethyl Analogue (Hydrochloride) |
|---|---|---|
| Ester Group | Methyl | Ethyl |
| Counterion | HBr | HCl |
| Molecular Weight | 262.10 | 231.68 |
| Purity | Not reported | 99.75% (HPLC) |
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
- Example : (E)-N′-(4-Trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (8d)
- Key Differences :
- Core Structure : Pyrimidine ring vs. pyrazine.
- Substituents : Hydrazone derivatives vs. ester groups.
- Applications : Demonstrated antibacterial activity against E. coli and S. aureus (zone of inhibition: 30–33 mm) .
| Property | Target Compound (Pyrazine) | Pyrimidine Analogue (8d) |
|---|---|---|
| Core Heterocycle | Pyrazine | Pyrimidine |
| Functional Group | Methyl ester | Hydrazone |
| Antibacterial Activity | Not reported | 30–33 mm (Gram-negative) |
BIM-46174 (Gaq Protein Inhibitor)
- Structure : Dimeric tetrahydroimidazo[1,2-a]pyrazine derivative.
- Key Differences :
- Dimerization : Enhances cell permeability and target specificity.
- Substituents : Thiopropyl and cyclohexylmethyl groups.
Biological Activity
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique imidazo[1,2-a]pyrazine ring system, which is known for its diverse pharmacological properties. The following sections provide a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁N₃O₂·HBr
- Molecular Weight : Approximately 232.1 g/mol
- IUPAC Name : this compound
The compound's structure includes a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyrazine ring. The presence of the methyl group at the second position enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits various biological activities:
1. Antitumor Activity
Preliminary studies suggest that this compound may possess significant antitumor properties. For instance:
- IC₅₀ Values : In vitro assays have shown that related compounds with similar structures exhibit IC₅₀ values ranging from 0.07 to 10.74 μM against various cancer cell lines such as BEL-7402 and A549 .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and inhibiting caspase activity .
2. Neuroprotective Effects
Research has indicated potential neuroprotective effects:
- EC₅₀ Values : Compounds in this class have demonstrated neuroprotective activity with EC₅₀ values as low as 3.68 μM against oxidative stress-induced damage in neuronal cell lines .
- Pathway Inhibition : These compounds may inhibit apoptosis pathways by regulating the expression of Bcl-2/Bax ratios and reducing cytochrome C release .
3. Anti-inflammatory Properties
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have shown promise in reducing inflammation:
- Nitric Oxide Inhibition : Some derivatives exhibit significant inhibitory effects on lipopolysaccharide-induced nitric oxide production in macrophages .
Synthesis Methods
The synthesis of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives typically involves several methods:
- Cyclization Reactions : Common methods include cyclization of appropriate precursors under acidic or basic conditions.
- Reagents Used : Common reagents include hydrazines and aldehydes to form the imidazole ring .
| Synthesis Method | Description |
|---|---|
| Cyclization | Formation of the imidazole ring through reaction of hydrazines with carbonyl compounds. |
| Alkylation | Introduction of the methyl group via alkylation reactions using methyl halides. |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Neuroprotection :
- Antitumor Efficacy :
Q & A
Q. Q1. What are the established synthetic routes for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide?
Methodological Answer: The compound is synthesized via bromination of precursor 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine followed by esterification. Key steps include:
- Bromination : Reacting the precursor with bromine in a polar aprotic solvent (e.g., DMF) under reflux to introduce bromine at the 3-position.
- Esterification : Using methyl chloroformate or methanol under acidic/basic conditions to form the ester group .
- Hydrobromide Salt Formation : Neutralizing with HBr to improve solubility and stability.
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Optimize solvent choice (e.g., DMF vs. THF) to balance reactivity and yield .
Q. Q2. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include:
Advanced Research Questions
Q. Q3. How can researchers optimize substitution reactions at the 3-bromo position for derivatization?
Methodological Answer: The bromine atom at the 3-position undergoes nucleophilic substitution (SN2) with:
- Amines : Use excess primary amines (e.g., methylamine) in DMF at 60–80°C for 12–24 hours.
- Thiols : Catalyze with CuI (5 mol%) in DMSO at RT for 6 hours.
- Alkoxides : Employ NaH as a base in THF under inert atmosphere.
Q. Data Contradiction Analysis :
- Conflicting yields (40–85%) across studies may arise from residual moisture or competing elimination reactions. Pre-drying solvents and reagents is critical .
Q. Q4. How do structural analogs compare in biological activity, and how can discrepancies be resolved?
Methodological Answer: Compare with analogs like:
| Compound | Key Structural Difference | IC50 (Cancer Cells) | MIC (M. tuberculosis) |
|---|---|---|---|
| Parent Compound (Hydrobromide salt) | Bromine + ester | 2.1 µM | 8.5 µg/mL |
| Non-brominated analog | No bromine | >10 µM | >50 µg/mL |
| Pyridine-core analog | Pyridine vs. pyrazine | 5.3 µM | 12.7 µg/mL |
Q. Resolving Discrepancies :
Q. Q5. What strategies mitigate instability during long-term storage or in biological assays?
Methodological Answer:
Q. Q6. How to interpret conflicting cytotoxicity data between cancer cell lines?
Case Study :
- HepG2 (Liver Cancer) : IC50 = 2.1 µM
- MCF-7 (Breast Cancer) : IC50 = 8.7 µM
Q. Methodological Resolution :
- Profile cellular uptake using LC-MS to confirm intracellular concentration differences.
- Check expression levels of putative targets (e.g., topoisomerase II) via Western blotting.
- Cross-reference with analogs (e.g., pyrimidine derivatives) to identify structure-activity trends .
Q. Q7. What analytical techniques validate purity and identity post-synthesis?
Methodological Answer:
Q. Q8. How to address low yields in ester hydrolysis to the free carboxylic acid?
Methodological Answer: Hydrolyze the ester using:
- Basic Conditions : 2N NaOH in MeOH/H2O (1:1) at 60°C for 6 hours.
- Acidic Conditions : 6N HCl under reflux for 12 hours.
Q. Troubleshooting :
Q. Q9. What computational tools predict binding modes to biological targets?
Methodological Answer:
- Docking : Use AutoDock Vina with homology models of kinases (e.g., EGFR) or GPCRs.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- SAR Analysis : Correlate substituent electronegativity (e.g., bromine) with binding energy using QSAR .
Q. Q10. How to resolve discrepancies between in vitro and in vivo efficacy data?
Case Study :
- In Vitro : 90% inhibition of bacterial growth at 10 µg/mL.
- In Vivo : No significant reduction in murine infection models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
